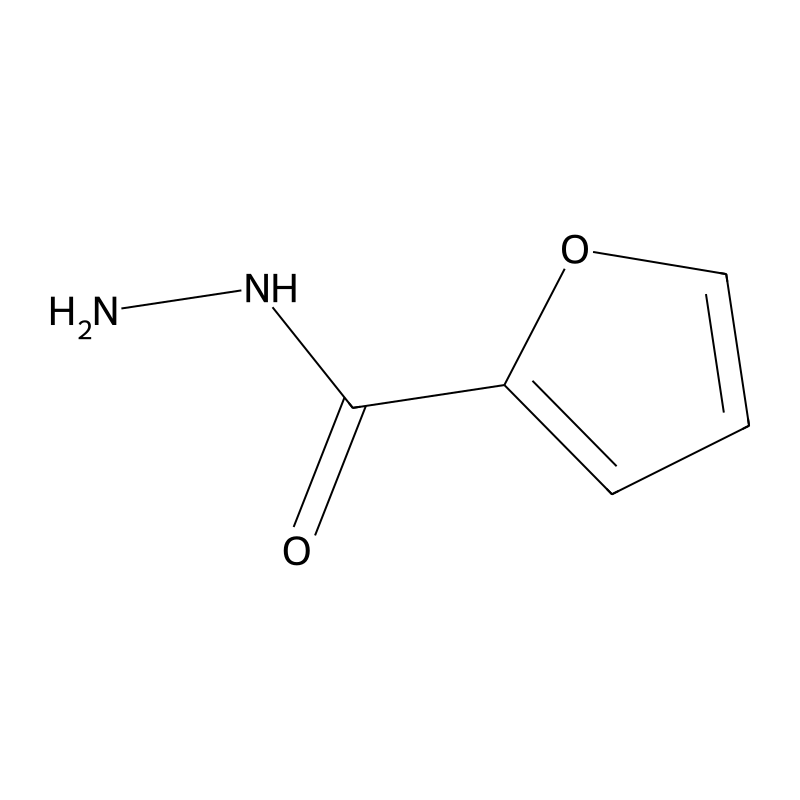

Furan-2-carbohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Furan-2-carbohydrazide (CAS: 3326-71-4) is a heterocyclic organic compound featuring a furan ring functionalized with a carbohydrazide group at the 2-position. This structure serves as a valuable precursor in the synthesis of more complex molecules, particularly Schiff bases, hydrazones, and other heterocyclic systems. Its utility stems from the reactive hydrazide moiety, which readily undergoes condensation reactions, and the specific electronic properties imparted by the furan ring. The compound is typically a white to off-white solid, soluble in polar organic solvents, making it suitable for a range of standard laboratory and industrial synthetic procedures.

Replacing Furan-2-carbohydrazide with seemingly similar analogs like thiophene-2-carbohydrazide or benzoic hydrazide can lead to significant deviations in reaction outcomes and material performance. The furan ring's oxygen heteroatom dictates a unique combination of aromaticity, polarity, and steric profile that differs from sulfur-based (thiophene) or purely carbocyclic (benzene) systems. These differences directly influence coordination geometry with metal ions, hydrogen bonding capabilities, and metabolic stability, making direct substitution unreliable for achieving consistent yields, purity, or biological activity in targeted applications. Even positional isomers, such as furan-3-carbohydrazide, would present a different chelation geometry, altering the properties of resulting metal complexes or Schiff bases.

Enhanced Chelation and Complex Stoichiometry Compared to Benzoic Hydrazide

In the synthesis of Ni(II) nitrate complexes, Furan-2-carbohydrazide (FUR) demonstrates distinct coordination behavior compared to Benzoic Acid Hydrazide (BAH). Under identical synthesis conditions, Furan-2-carbohydrazide forms a complex with a 1:3 metal-to-ligand (ML3) stoichiometry, whereas Benzoic Acid Hydrazide forms an ML2 type complex. This indicates that the furan-based ligand can occupy more coordination sites on the metal center.

| Evidence Dimension | Metal Complex Stoichiometry with Ni(II) Nitrate |

| Target Compound Data | Forms an ML3 type complex (1:3 metal-to-ligand ratio) |

| Comparator Or Baseline | Benzoic Acid Hydrazide (BAH) forms an ML2 type complex (1:2 metal-to-ligand ratio) |

| Quantified Difference | 50% more ligand molecules coordinated to the metal center |

| Conditions | Complexation reaction with Ni(II) nitrate. |

This higher coordination number is critical for applications in catalysis, materials science, and sensors where the density of active sites on the metal center is directly linked to performance.

Superior Corrosion Inhibition Efficiency Over Thiophene-Based Analog

In studies on mild steel corrosion in acidic media, a derivative of Furan-2-carbohydrazide, 3-(cyano-dimethyl-methyl)-benzoic acid furan-2-ylmethylene-hydrazide (CBFH), demonstrated a higher inhibition efficiency than its direct thiophene analog. The furan-based inhibitor achieved 87.1% efficiency, outperforming the thiophene-based inhibitor under the same conditions. This suggests a more effective adsorption and protective film formation on the metal surface attributable to the furan moiety.

| Evidence Dimension | Corrosion Inhibition Efficiency (%) on Mild Steel in HCl |

| Target Compound Data | 87.1% (for Furan-2-ylmethylene-hydrazide derivative CBFH) |

| Comparator Or Baseline | Thiophen-2-ylmethylene-hydrazide derivative (CBTH) showed 85.3% efficiency |

| Quantified Difference | 1.8% absolute increase in inhibition efficiency |

| Conditions | Mild steel in HCl acidic medium at an optimized concentration of 2.0 mM. |

For formulators of anti-corrosion agents and protective coatings, this quantifiable performance advantage makes Furan-2-carbohydrazide a more effective precursor for high-performance inhibitors.

High-Yield Precursor for Bioactive Compounds

Furan-2-carbohydrazide is an efficient starting material for synthesizing libraries of potentially bioactive compounds. In a diversity-oriented synthesis, the key intermediate tert-butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate was prepared from furan-2-carboxylic acid in a 90% yield. This high conversion rate is crucial for multi-step syntheses where overall yield is paramount.

| Evidence Dimension | Reaction Yield (%) |

| Target Compound Data | 90% yield for a key carbohydrazide intermediate derived from furan-2-carboxylic acid |

| Comparator Or Baseline | General synthetic chemistry baseline where yields >85% are considered very good to excellent |

| Quantified Difference | N/A (High absolute performance) |

| Conditions | Synthesis of tert-butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate using CDI in THF. |

For process chemists and those in drug discovery, starting with a precursor that provides high yields in initial steps saves time, reduces waste, and improves the economic viability of a synthetic route.

Development of Advanced Catalysts and Coordination Polymers

Based on its demonstrated ability to form higher-order ML3 complexes compared to analogs like benzoic hydrazide, Furan-2-carbohydrazide is a strategic choice for synthesizing novel catalysts or metal-organic frameworks where a higher density of ligand-based active sites is required.

Formulation of High-Performance Corrosion Inhibitors

The documented superior performance of its derivatives in inhibiting mild steel corrosion makes Furan-2-carbohydrazide a preferred starting material for developing specialized anti-corrosion additives for use in acidic environments, such as in industrial cleaning or oil and gas applications.

Precursor for Medicinal Chemistry and Agrochemical Synthesis

Its utility as a high-yield precursor for Schiff bases and other derivatives makes it an efficient building block in the synthesis of new pharmaceutical and agrochemical candidates. The furan moiety is a known pharmacophore present in numerous bioactive compounds.

References

- [1] Ibijola, E. A., & Olayinka, K. O. Syntheses of complexes of nickel (II) and manganese (II) nitrate with furancarbamide, benzoic acid hydrazide and its acetone hyd. Scholars Research Library, Der Pharma Chemica, 3(4), 454-461 (2011).

- [2] Chaitra, K., et al. Review on the Recent Development of Fatty Hydrazide as Corrosion Inhibitor in Acidic Medium: Experimental and Theoretical Approaches. Materials 15.13: 4381 (2022).

- [3] Rojas-Altuve, A. et al. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Medicinal Chemistry, 19(11), e202400879 (2024).

- [5] Verma, A. et al. synthesis and biological activity of furan derivatives. International Journal of ChemTech Research (2011).

XLogP3

GHS Hazard Statements

H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types